molecular formula C29H48N10O11 B14181688 Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine CAS No. 915717-27-0

Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine

Cat. No.: B14181688
CAS No.: 915717-27-0
M. Wt: 712.8 g/mol
InChI Key: LIKUWVLGGAZJRB-ABVYEGLVSA-N
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Description

Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine is a peptide compound composed of eight amino acids: glycine, proline, glutamine, isoleucine, alanine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, proline, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamine, glycine, isoleucine, alanine, glycine, and asparagine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using activated amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore reduced forms of amino acids.

Scientific Research Applications

Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the peptide has been shown to modulate oxidative stress, acetylcholine depletion, and apoptotic cell death . These effects are mediated through its interaction with enzymes such as acetylcholinesterase and secretases, as well as its influence on oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from other similar peptides.

Properties

CAS No.

915717-27-0

Molecular Formula

C29H48N10O11

Molecular Weight

712.8 g/mol

IUPAC Name

(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C29H48N10O11/c1-4-14(2)24(28(48)35-15(3)25(45)33-12-21(42)36-17(29(49)50)10-20(32)41)38-22(43)13-34-26(46)16(7-8-19(31)40)37-27(47)18-6-5-9-39(18)23(44)11-30/h14-18,24H,4-13,30H2,1-3H3,(H2,31,40)(H2,32,41)(H,33,45)(H,34,46)(H,35,48)(H,36,42)(H,37,47)(H,38,43)(H,49,50)/t14-,15-,16-,17-,18-,24-/m0/s1

InChI Key

LIKUWVLGGAZJRB-ABVYEGLVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)CN

Origin of Product

United States

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